molecular formula C23H16N2O3 B302074 N'-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302074
M. Wt: 368.4 g/mol
InChI Key: XFSMSPSMAXCNGK-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthofuran derivatives have been extensively studied due to their various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. One such derivative is N-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, which has gained significant attention in recent years due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the inhibition of various signaling pathways involved in cancer progression. It has been shown to inhibit the activation of AKT and ERK, which are involved in cell survival and proliferation. Additionally, it has been reported to inhibit the expression of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been reported to have low toxicity and good stability in biological systems. It has been shown to induce cell cycle arrest and apoptosis in cancer cells without affecting normal cells. Additionally, it has been found to inhibit the growth of cancer cells in vivo, suggesting its potential as a therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its low toxicity and good stability in biological systems. Additionally, it has been reported to have good solubility in various solvents, making it easy to use in various assays. However, one limitation is that more studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.

Future Directions

There are several future directions for the study of N-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases and microbial infections. Additionally, more studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential for drug delivery. Furthermore, the development of analogs with improved potency and selectivity is another potential future direction for this compound.
Conclusion:
In conclusion, N-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has shown promising results as a potential therapeutic agent for cancer treatment. Its low toxicity and good stability in biological systems make it an attractive candidate for further study. However, more research is needed to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential for drug delivery. Furthermore, the development of analogs with improved potency and selectivity is another potential future direction for this compound.

Synthesis Methods

The synthesis of N-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 2-hydroxy-1-naphthaldehyde and 2-aminobenzyl alcohol in the presence of propargyl bromide and triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been reported to yield a high purity product with good yields.

Scientific Research Applications

N-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent for metastatic cancers.

properties

Product Name

N'-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C23H16N2O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(Z)-(2-prop-2-ynoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C23H16N2O3/c1-2-13-27-20-10-6-4-8-17(20)15-24-25-23(26)22-14-19-18-9-5-3-7-16(18)11-12-21(19)28-22/h1,3-12,14-15H,13H2,(H,25,26)/b24-15-

InChI Key

XFSMSPSMAXCNGK-IWIPYMOSSA-N

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

SMILES

C#CCOC1=CC=CC=C1C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

C#CCOC1=CC=CC=C1C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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